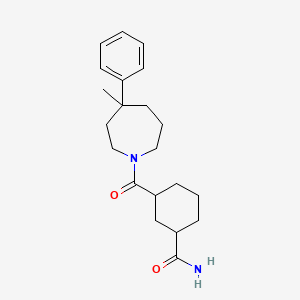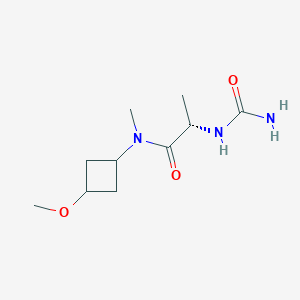![molecular formula C16H16FN3O2S B6963689 1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6963689.png)
1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone is a complex organic compound that features a combination of fluoropyridine, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone typically involves multiple steps, starting with the preparation of the fluoropyridine and piperazine intermediates. One common route involves the cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate in the presence of dimethylacetamide, followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to afford 6-bromo-2-iodoquinazoline . This intermediate is then treated with piperazine in the presence of triethylamine, followed by (2-fluoropyridin-3-yl)boronic acid in the presence of palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring enhances the compound’s ability to interact with biological macromolecules, while the thiophene ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide: Similar in structure but with a quinazoline ring instead of a thiophene ring.
Fluorinated Pyridines: Compounds with similar fluoropyridine moieties but different substituents.
Uniqueness
1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone is unique due to its combination of fluoropyridine, piperazine, and thiophene rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1-[5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-11(21)13-3-4-14(23-13)16(22)20-8-6-19(7-9-20)15-5-2-12(17)10-18-15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBNAMMQERCQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid](/img/structure/B6963611.png)
![2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid](/img/structure/B6963615.png)


![1-(2-azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B6963640.png)
![2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide](/img/structure/B6963655.png)
![N-methyl-N-[2-(N-methylanilino)ethyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6963662.png)
![5-methyl-2-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,3-oxazole](/img/structure/B6963670.png)
![1,3-dimethyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B6963673.png)
![N-[2-(4-tert-butylphenyl)sulfonylethyl]pyrrolidine-1-sulfonamide](/img/structure/B6963676.png)
![N-cycloheptyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6963681.png)
![2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6963682.png)
![[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6963685.png)
![1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-2-imidazo[2,1-b][1,3]thiazol-6-ylethanone](/img/structure/B6963686.png)
